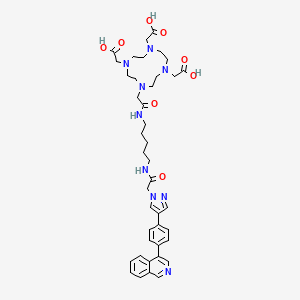
CDK19 Probe 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK19 Probe 1 is a selective chemical probe designed to explore the role of cyclin-dependent kinase 19 in various biological processes and diseases. Cyclin-dependent kinase 19 is a regulatory component of the Mediator complex, which orchestrates enhancer-mediated transcriptional output. This probe is particularly useful in studying the transcriptional mechanisms and pathways regulated by cyclin-dependent kinase 19.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CDK19 Probe 1 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as condensation, cyclization, and coupling reactions.
Functionalization: Introduction of specific functional groups through reactions like halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining the efficiency and yield.
Automation: Use of automated reactors and continuous flow systems to enhance production efficiency.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CDK19 Probe 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
CDK19 Probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of cyclin-dependent kinase 19 and its interactions with other molecules.
Biology: Helps in understanding the role of cyclin-dependent kinase 19 in cellular processes such as transcription, cell cycle regulation, and signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases where cyclin-dependent kinase 19 is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclin-dependent kinase 19.
Mécanisme D'action
CDK19 Probe 1 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 19. The molecular targets and pathways involved include:
Mediator Complex: this compound binds to the Mediator complex, inhibiting its kinase activity and thereby regulating transcriptional output.
Transcription Factors: Modulates the activity of transcription factors such as β-catenin, SMADs, and STATs, which are involved in various cellular processes.
Signal Transduction Pathways: Affects pathways like WNT, Notch, and NFκB, which play crucial roles in cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
CDK19 Probe 1 is compared with other similar compounds to highlight its uniqueness:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
Propriétés
Formule moléculaire |
C41H53N9O8 |
|---|---|
Poids moléculaire |
799.9 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[5-[[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]amino]pentylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C41H53N9O8/c51-37(26-46-14-16-47(28-39(53)54)18-20-49(30-41(57)58)21-19-48(17-15-46)29-40(55)56)43-12-4-1-5-13-44-38(52)27-50-25-34(23-45-50)31-8-10-32(11-9-31)36-24-42-22-33-6-2-3-7-35(33)36/h2-3,6-11,22-25H,1,4-5,12-21,26-30H2,(H,43,51)(H,44,52)(H,53,54)(H,55,56)(H,57,58) |
Clé InChI |
RJAYSSDDYLIVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)C4=CN=CC5=CC=CC=C54)CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




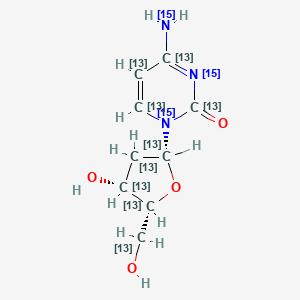
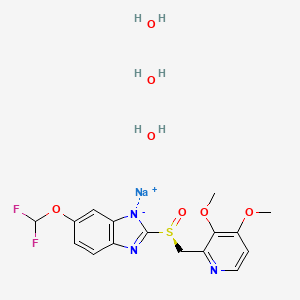
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
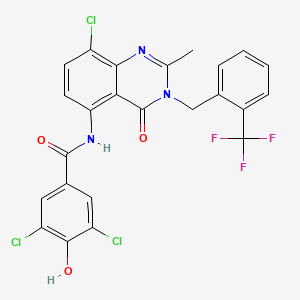
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
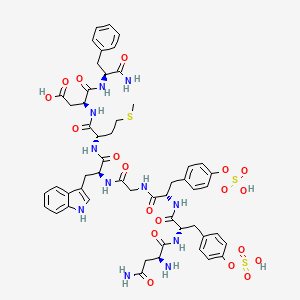
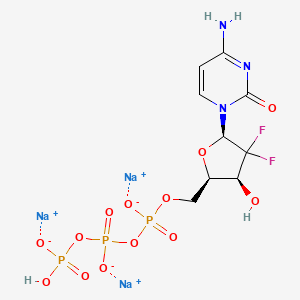

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
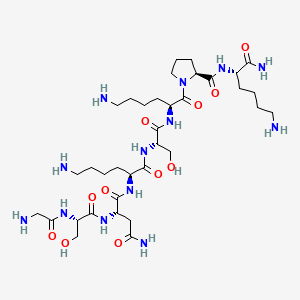

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
